Pyridoxine 3,4-Dipalmitate

Catalog No.
S761215
CAS No.
992-42-7
M.F
C40H71NO5
M. Wt
646 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridoxine 3,4-Dipalmitate

CAS Number

992-42-7

Product Name

Pyridoxine 3,4-Dipalmitate

IUPAC Name

[3-hexadecanoyloxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl hexadecanoate

Molecular Formula

C40H71NO5

Molecular Weight

646 g/mol

InChI

InChI=1S/C40H71NO5/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-38(43)45-34-37-36(33-42)32-41-35(3)40(37)46-39(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32,42H,4-31,33-34H2,1-3H3

InChI Key

PDJVTEPEYIYVJW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=C(C(=NC=C1CO)C)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=C(C(=NC=C1CO)C)OC(=O)CCCCCCCCCCCCCCC

What is Pyridoxine 3,4-Dipalmitate?

Pyridoxine 3,4-Dipalmitate is a derivative of vitamin B6 (pyridoxine) with two palmitate groups attached to the 3rd and 4th carbon positions. It is a fat-soluble form of vitamin B6, making it more bioavailable than the water-soluble pyridoxine hydrochloride.

Applications in Research

Pyridoxine 3,4-Dipalmitate is primarily used in in vitro (laboratory) research due to its unique properties:

  • Delivery and Uptake: Its fat-soluble nature allows for efficient delivery across cell membranes, potentially facilitating uptake by cells and tissues compared to pyridoxine hydrochloride [].
  • Controlled Release: Studies suggest Pyridoxine 3,4-Dipalmitate may provide sustained release of vitamin B6, allowing for longer-lasting effects in cell cultures.

These characteristics make Pyridoxine 3,4-Dipalmitate valuable for various research applications, including:

  • Investigating the effects of vitamin B6 on cellular processes: Researchers use Pyridoxine 3,4-Dipalmitate to study how vitamin B6 influences various cellular activities like metabolism, enzyme function, and gene expression [].
  • Understanding vitamin B6 deficiency and its consequences: This form of vitamin B6 can be used to model vitamin B6 deficiency in cell cultures to explore its impact on cellular functions and potential disease development [].
  • Developing novel drug delivery systems: Researchers are exploring the potential of using Pyridoxine 3,4-Dipalmitate as a carrier molecule for targeted drug delivery due to its lipophilic nature and potential sustained release properties [].

Pyridoxine 3,4-Dipalmitate is an ester derivative of pyridoxine, commonly known as vitamin B6. Its chemical formula is C₄₀H₇₁NO₅, and it features two palmitic acid chains attached to the pyridoxine molecule. This modification enhances its lipophilicity, making it more suitable for various applications, particularly in dermatological and cosmetic formulations. Pyridoxine itself plays a critical role in numerous biological processes, including amino acid metabolism and neurotransmitter synthesis, primarily through its active form, pyridoxal phosphate .

PDP's primary mechanism of action is not directly related to its role as a vitamin B6 source. In cosmetics, it is believed to function through several mechanisms:

  • Anti-inflammatory: PDP may help reduce inflammation associated with skin conditions like acne and eczema [].
  • Skin barrier repair: It might promote skin barrier function by influencing ceramide synthesis [].
  • Sebum regulation: PDP could potentially regulate sebum production, beneficial for acne-prone skin [].

While generally considered safe for topical use in cosmetics at recommended concentrations (0.5% - 2.0%) [], limited data exists on the specific safety profile of PDP. Further research is needed to determine potential hazards like skin irritation or sensitization at higher concentrations.

Typical of esters and alcohols. These include:

  • Hydrolysis: In the presence of water and under acidic or basic conditions, pyridoxine 3,4-Dipalmitate can be hydrolyzed back to pyridoxine and palmitic acid.
  • Transesterification: This compound can react with other alcohols to form different esters.
  • Oxidation: The hydroxyl group in pyridoxine can be oxidized to form ketones or aldehydes under certain conditions.

These reactions are significant for its stability and reactivity in biological systems and industrial applications .

The synthesis of Pyridoxine 3,4-Dipalmitate typically involves the following steps:

  • Esterification: The reaction between pyridoxine and palmitic acid (or its derivatives) in the presence of an acid catalyst leads to the formation of the ester bond.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to remove unreacted materials and by-products.
  • Characterization: Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Pyridoxine 3,4-Dipalmitate finds applications in various fields:

  • Cosmetics: It is used as a functional additive in skincare products due to its moisturizing properties and ability to improve skin texture.
  • Nutritional Supplements: It may serve as a source of vitamin B6 in dietary formulations.
  • Pharmaceuticals: Potential applications in drug formulations aimed at enhancing bioavailability or targeting specific tissues .

Research on Pyridoxine 3,4-Dipalmitate's interactions primarily focuses on its compatibility with other cosmetic ingredients and its metabolic pathways when ingested. Studies have shown that it can enhance skin absorption when formulated with other lipophilic compounds. Furthermore, its interactions with enzymes involved in vitamin B6 metabolism are essential for understanding its pharmacokinetics and biological effects .

Pyridoxine 3,4-Dipalmitate shares structural similarities with other vitamin B6 derivatives but possesses unique characteristics due to its palmitate esters. Here are some comparable compounds:

Compound NameStructure/PropertiesUnique Features
PyridoxineC₈H₁₁NO₃Base form of Vitamin B6; water-soluble
PyridoxalC₈H₉NO₃Active coenzyme form; involved in amino acid metabolism
PyridoxamineC₈H₁₁N₃O₂Another form of Vitamin B6; participates in transamination
Pyridoxal PhosphateC₈H₁₁NO₅PActive form; essential cofactor for enzymatic reactions
Pyridoxine HydrochlorideC₈H₁₁ClN₂O₃Salt form; commonly used in supplements

Pyridoxine 3,4-Dipalmitate's unique feature lies in its lipophilic nature due to the palmitic acid chains, which enhances skin absorption compared to other more hydrophilic forms of vitamin B6 .

XLogP3

14.5

Wikipedia

Pyridoxine 3,4-Dipalmitate

Dates

Last modified: 08-15-2023

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